molecular formula C14H17NO4 B3163750 methyl 2-[(1Z)-1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate CAS No. 885950-29-8

methyl 2-[(1Z)-1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate

Cat. No.: B3163750
CAS No.: 885950-29-8
M. Wt: 263.29 g/mol
InChI Key: NCSXFYKIZLLOIV-UHFFFAOYSA-N
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Description

Methyl 2-[(1Z)-1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate is a benzoate ester derivative featuring a dimethylamino group and a conjugated (1Z)-configured enone system (3-methoxy-3-oxoprop-1-en-2-yl substituent). The Z-configuration of the double bond introduces stereoelectronic effects that influence its reactivity and interactions in chemical or biological systems.

Properties

IUPAC Name

methyl 2-[1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-15(2)9-12(14(17)19-4)10-7-5-6-8-11(10)13(16)18-3/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSXFYKIZLLOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=CC=CC=C1C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001155701
Record name Methyl α-[(dimethylamino)methylene]-2-(methoxycarbonyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-29-8
Record name Methyl α-[(dimethylamino)methylene]-2-(methoxycarbonyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885950-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-[(dimethylamino)methylene]-2-(methoxycarbonyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(1Z)-1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate typically involves the reaction of dimethylamine with a suitable benzoate ester precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1Z)-1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives .

Scientific Research Applications

Methyl 2-[(1Z)-1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(1Z)-1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s solubility and reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Methyl o-(Dimethylamino)Benzoate

  • Structure: Lacks the propenyl-enone moiety but shares the ortho-substituted dimethylamino and ester groups.
  • Reactivity: The absence of the conjugated enone system reduces its capacity for Michael addition or cycloaddition reactions.
  • Applications : Used as a flavoring agent or intermediate in pharmaceuticals due to its aromatic and amine functionalities .

Ethyl 4-(Dimethylamino)Benzoate

  • Structure: Para-substituted dimethylamino group with an ethyl ester.
  • Reactivity : Demonstrates higher reactivity as a co-initiator in resin cements compared to methacrylate-based amines, achieving a 15–20% higher degree of conversion in polymer matrices .
  • Applications : Preferred in dental resins for improved mechanical properties and curing efficiency .

Metsulfuron Methyl Ester

  • Structure : A sulfonylurea herbicide with a triazine ring and methyl benzoate group.
  • Reactivity: Acts as an acetolactate synthase inhibitor, targeting plant biosynthesis pathways. The dimethylamino group is absent, but the sulfonylurea moiety governs herbicidal activity .
  • Applications : Agricultural use for broadleaf weed control .

Physicochemical Properties

Property Target Compound Methyl o-(Dimethylamino)Benzoate Ethyl 4-(Dimethylamino)Benzoate Metsulfuron Methyl Ester
Solubility Likely polar aprotic solvents (e.g., DMF) Soluble in ethanol, chloroform High in acrylic monomers Low water solubility
Reactivity Z-enone enables conjugate additions Limited to nucleophilic acyl substitutions Radical polymerization initiation Enzymatic inhibition
Thermal Stability Moderate (decomposes >200°C) Stable up to 150°C Stable under curing conditions Degrades in acidic soils

Research Findings

  • Reactivity in Polymer Systems: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based amines in resin cements, achieving 75–80% conversion rates vs. 60–65% for methacrylates. The target compound’s conjugated enone may further enhance reactivity in photoredox catalysis .
  • Biological Activity : Sulfonylurea analogs like metsulfuron methyl ester highlight the importance of heterocyclic groups for agrochemical efficacy, a feature absent in the target compound .

Notes

Evidence Gaps: Limited data exist on the target compound’s synthetic routes, toxicity, or commercial applications. Studies on its Z-enone system’s electronic effects are needed.

Contradictions: While ethyl 4-(dimethylamino)benzoate excels in resin systems, its ortho-substituted analogs (e.g., methyl o-(dimethylamino)benzoate) are underutilized in polymer chemistry, suggesting positional effects on reactivity .

Safety Considerations: Dimethylamino-containing compounds may require handling precautions (e.g., glove selection for penetration resistance), though this is extrapolated from unrelated phenol derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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